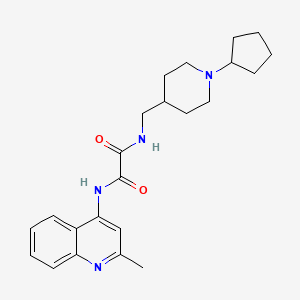

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-16-14-21(19-8-4-5-9-20(19)25-16)26-23(29)22(28)24-15-17-10-12-27(13-11-17)18-6-2-3-7-18/h4-5,8-9,14,17-18H,2-3,6-7,10-13,15H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYAEANJQKAYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCN(CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The starting material, 1-cyclopentylpiperidine, is synthesized through the cyclization of appropriate precursors under controlled conditions.

Quinoline Derivative Synthesis: The 2-methylquinoline is prepared via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Oxalamide Linkage Formation: The final step involves coupling the piperidine and quinoline derivatives using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the quinoline ring or the oxalamide linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges : Oxalamides with bicyclic or heteroaromatic substituents (e.g., thiazolyl in 14) often require multi-step synthesis and chiral resolution, leading to moderate yields (35–64%) . The target compound’s synthesis would likely involve similar coupling protocols but may face challenges in isolating stereoisomers.

Antiviral Activity:

Enzyme Inhibition:

- Compound 28 : Acts as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase (SCD), with IC50 < 1 µM . The 4-methoxyphenethyl group likely facilitates membrane penetration.

- Target Compound : The cyclopentylpiperidine group may confer selectivity for CNS targets (e.g., kinases or neurotransmitter receptors) due to increased lipophilicity (calculated logP ~3.5 vs. 2.8 for 28) .

Physicochemical Properties

Table 2: Estimated Properties vs. Reported Analogs

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.4 g/mol. The compound features an oxalamide functional group, which is known for its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : Cyclization reactions involving suitable precursors.

- Introduction of the Cyclopentyl Group : Substitution reactions with cyclopentyl halides.

- Formation of the Oxalamide Linkage : Condensation reactions to link the oxalamide moiety with the piperidine derivative.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential applications include:

Neurological Disorders : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive function.

Antidepressant Effects : Preliminary studies suggest that it could exhibit antidepressant-like effects through serotonin receptor modulation.

Anticancer Properties : Some investigations have indicated potential cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms of action.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors (e.g., serotonin or dopamine receptors), altering their activity and affecting downstream signaling pathways.

- Enzymatic Interaction : It may inhibit or activate certain enzymes involved in neurotransmitter metabolism or signaling cascades.

Case Studies and Research Findings

Recent studies have focused on understanding the pharmacological profile of this compound:

- In Vitro Studies : Cell culture experiments demonstrated that the compound can significantly reduce cell viability in various cancer cell lines while sparing normal cells, suggesting selective cytotoxicity.

- Animal Models : In vivo studies using rodent models showed that administration of the compound led to significant improvements in depressive-like behaviors compared to control groups.

- Binding Affinity Studies : Receptor binding assays revealed high affinity for serotonin receptors, indicating a potential mechanism for its antidepressant effects.

Q & A

Q. What are the typical synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methylquinolin-4-yl)oxalamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis involves multi-step pathways:

Piperidine Intermediate Formation : Cyclopentyl groups are introduced to piperidine via nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in DMF) .

Oxalamide Core Construction : React the piperidine intermediate with oxalyl chloride or activated oxalate esters. Temperature control (0–5°C) minimizes side reactions .

Quinoline Coupling : The 2-methylquinolin-4-yl moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(dba)₂) and ligands (Xantphos) .

Optimization Strategies :

- Use polar aprotic solvents (DMF, DMSO) to enhance solubility.

- Catalytic additives (e.g., DMAP) improve coupling efficiency.

- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclopentyl (δ 1.5–2.0 ppm, multiplet) and quinoline protons (δ 8.5–9.0 ppm, aromatic doublets). The oxalamide carbonyls appear at ~165–170 ppm in 13C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <3 ppm error .

- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%). Monitor for byproducts like unreacted piperidine intermediates .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Receptor Binding Assays : Screen against neurological targets (e.g., GABA_A, NMDA receptors) using radioligand displacement (IC₅₀ determination) .

- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity Profiling : Use MTT assays in HEK-293 or SH-SY5Y cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action in modulating neurological targets?

- Methodological Answer :

- Computational Docking : Model interactions with GABA_A α5 or NMDA receptor subunits (e.g., GluN2B) using AutoDock Vina. Validate with site-directed mutagenesis .

- Calcium Imaging : Measure intracellular Ca²⁺ flux in primary neurons to assess receptor modulation .

- Knockdown Studies : Use siRNA targeting suspected receptors to confirm functional involvement .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum lot, and incubation time .

- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .

- Orthogonal Assays : Cross-validate results with electrophysiology (patch-clamp) and in vivo models (e.g., rodent seizure assays) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl, spirocyclic derivatives) or quinoline substituents (e.g., halogenation at C-3) .

- Pharmacophore Mapping : Use QSAR models to prioritize substituents enhancing binding (e.g., logP optimization via ClogP calculators) .

- Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.